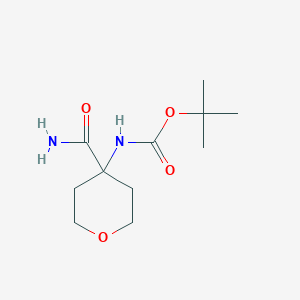
N-(2-Methylbenzyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylbenzyl)pivalamide, also known as N-(2-tolyl)-2,2-dimethylpropanamide or N-tert-butyl-2-(2-methylphenyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, thereby facilitating the formation of new chemical bonds. It has also been shown to exhibit catalytic activity in certain reactions.
Biochemical and Physiological Effects:
This compound(2-Methylbenzyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has not been associated with any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide. One potential area of research is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the study of its catalytic activity in various chemical reactions. Additionally, the potential applications of this compound in the synthesis of pharmaceuticals and agrochemicals warrant further investigation.
Synthesemethoden
The synthesis of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with tert-butyl acetate in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound(2-Methylbenzyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds. It has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMFYJDZHTDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)

![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)


![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)

![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)